molecular formula C19H27NO5 B12534404 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde CAS No. 820237-80-7

3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde

Cat. No.: B12534404
CAS No.: 820237-80-7
M. Wt: 349.4 g/mol
InChI Key: AWGVETPTAQXLOD-UHFFFAOYSA-N
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Description

3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a morpholine ring, a propoxy group, and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-propoxybenzaldehyde with morpholine and a suitable butoxy derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring may play a role in binding to biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde stands out due to its combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

820237-80-7

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-2-(4-morpholin-4-yl-4-oxobutoxy)-4-propoxybenzaldehyde

InChI

InChI=1S/C19H27NO5/c1-3-10-24-17-7-6-16(14-21)19(15(17)2)25-11-4-5-18(22)20-8-12-23-13-9-20/h6-7,14H,3-5,8-13H2,1-2H3

InChI Key

AWGVETPTAQXLOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)N2CCOCC2)C

Origin of Product

United States

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